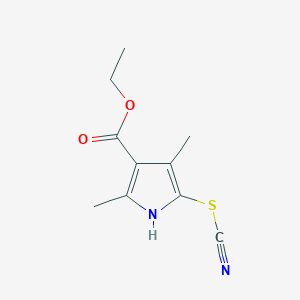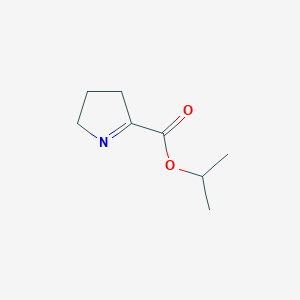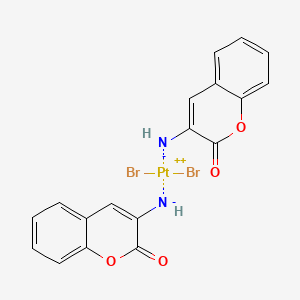
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- is a coordination compound that features platinum as the central metal atom. This compound is notable for its unique structure, which includes two 3-amino-2H-1-benzopyran-2-one ligands and two bromine atoms. The presence of platinum and the specific ligands confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- typically involves the reaction of a platinum precursor with 3-amino-2H-1-benzopyran-2-one ligands in the presence of bromine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper coordination of the ligands to the platinum center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of platinum, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the 3-amino-2H-1-benzopyran-2-one ligands or bromine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might produce a platinum complex with a higher oxidation state, while substitution reactions could yield new coordination compounds with different ligands.
科学研究应用
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s interaction with biological molecules makes it a subject of study in biochemistry and molecular biology.
Medicine: Research into its potential as an anticancer agent is ongoing, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It finds applications in materials science for the development of new materials with specific properties.
作用机制
The mechanism by which Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- exerts its effects involves its interaction with molecular targets such as DNA or proteins. The platinum center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications like cancer treatment.
相似化合物的比较
Similar Compounds
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S): This compound has similar ligands but different anions, leading to variations in its chemical properties.
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]: Another similar compound with different ligands, affecting its reactivity and applications.
Uniqueness
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- is unique due to its specific combination of ligands and bromine atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and medicinal applications, distinguishing it from other platinum-based compounds.
属性
分子式 |
C18H12Br2N2O4Pt |
|---|---|
分子量 |
675.2 g/mol |
IUPAC 名称 |
dibromoplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2BrH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
DDEGYTXYSNVCNW-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Br[Pt+2]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
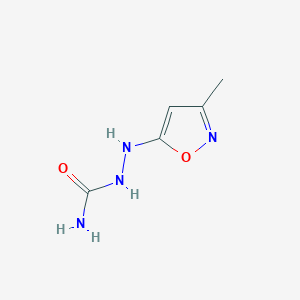
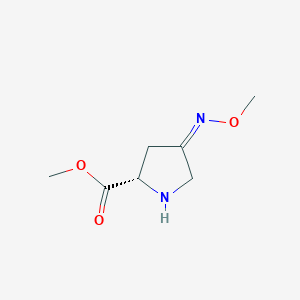
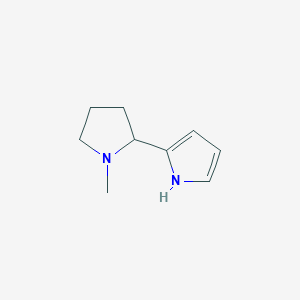
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
